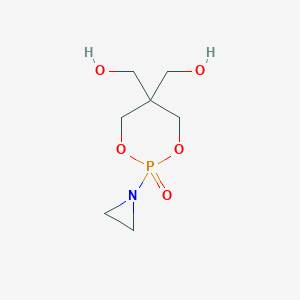
2,4,5-三氟嘧啶
描述
2,4,5-Trifluoropyrimidine (TFPy) is a heterocyclic compound that is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is a colorless, odorless, and crystalline solid with a melting point of 97-99 °C. TFPy is a versatile building block in organic synthesis and is used in a variety of applications, including the synthesis of drugs, agrochemicals, and other compounds.
科学研究应用
功能化嘧啶体系的合成
2,4,5-三氟嘧啶可以作为功能化嘧啶体系合成的核心骨架 . 然而,重要的是要注意,在这种情况下使用2,4,5-三氟嘧啶对于类似物的合成或多取代过程并不理想 .
与含氮亲核试剂的反应
该化合物已在与少量含氮亲核试剂的反应中进行了评估 . 然而,这些反应通常会导致由亲电芳香取代过程产生的产物混合物 .
多功能嘧啶体系的合成
5-氯-2,4,6-三氟嘧啶,一种相关化合物,可用作合成多功能嘧啶体系的支架 . 该过程涉及连续的亲电芳香取代过程 .
4-三氟嘧啶的合成
已报道了从某些酮和肼嘧啶区域选择性合成4-三氟嘧啶的方法. 此过程突出了嘧啶环的多功能性和反应性.
对分子结构的影响
2,4,5-三氟嘧啶衍生物的分子结构可能会受到分子内相互作用的影响,例如 C–F···C=O 相互作用,这可能会稳定某些构象. 这些结构方面对于理解该化合物的反应性和性质至关重要.
镍辅助的碳-氟键活化
2,4,5-三氟嘧啶会发生镍辅助的碳-氟键活化,展示了其形成新的嘧啶和嘧啶酮衍生物的潜力. 这种区域选择性活化突出了在镍催化剂和配体存在下 C-F 键的反应性.
安全和危害
作用机制
Target of Action
The primary target of 2,4,5-Trifluoropyrimidine is the biochemical process that synthesizes 5-fluorouracil . 5-fluorouracil is a known anti-tumor agent, which has been used in the treatment of various types of cancers .
Mode of Action
2,4,5-Trifluoropyrimidine interacts with its targets through a process of hydrolysis . The process comprises hydrolyzing the 2,4,5-Trifluoropyrimidine at a temperature of about 2° to about 100° C., thereby directly producing the compound 5-fluorouracil .
Biochemical Pathways
The biochemical pathway affected by 2,4,5-Trifluoropyrimidine involves the conversion of the compound into 5-fluorouracil . This conversion is a key step in the synthesis of certain types of pro-drugs, which are metabolized to form 5-fluorouracil in the body .
Result of Action
The molecular and cellular effects of 2,4,5-Trifluoropyrimidine’s action are primarily seen in its conversion to 5-fluorouracil, a known anti-tumor agent . This conversion is crucial for the production of certain types of pro-drugs, which are metabolized to form 5-fluorouracil in the body .
Action Environment
The action of 2,4,5-Trifluoropyrimidine can be influenced by environmental factors such as temperature. The hydrolysis of 2,4,5-Trifluoropyrimidine to produce 5-fluorouracil occurs at a temperature of about 2° to about 100° C .
生化分析
Biochemical Properties
2,4,5-Trifluoropyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic aromatic substitution reactions, which are essential for the synthesis of polyfunctional pyrimidine systems . The compound interacts with nitrogen-centered nucleophiles, leading to the formation of various derivatives that are valuable in medicinal chemistry . These interactions are primarily driven by the electron-withdrawing nature of the fluorine atoms, which enhance the reactivity of the pyrimidine ring.
Cellular Effects
2,4,5-Trifluoropyrimidine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with nucleic acids and proteins makes it a potent modulator of cellular functions . For instance, fluorinated pyrimidines like 2,4,5-Trifluoropyrimidine can be incorporated into RNA and DNA, leading to alterations in nucleic acid structure and dynamics . This incorporation can result in changes in gene expression and cellular metabolism, ultimately affecting cell function.
Molecular Mechanism
The molecular mechanism of 2,4,5-Trifluoropyrimidine involves its interaction with various biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition can result in the disruption of DNA replication and cell division. Additionally, 2,4,5-Trifluoropyrimidine can interact with RNA-modifying enzymes, further influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Trifluoropyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that fluorinated pyrimidines can accumulate in cells over time, leading to prolonged effects on cellular processes . The stability of 2,4,5-Trifluoropyrimidine in various experimental conditions is essential for its effective use in biochemical research.
Dosage Effects in Animal Models
The effects of 2,4,5-Trifluoropyrimidine vary with different dosages in animal models. At low doses, the compound can modulate cellular functions without causing significant toxicity . At high doses, 2,4,5-Trifluoropyrimidine can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety in biomedical applications.
Metabolic Pathways
2,4,5-Trifluoropyrimidine is involved in various metabolic pathways, including pyrimidine metabolism . The compound can be metabolized through both de novo synthesis and salvage pathways, leading to the formation of various metabolites . These metabolic pathways are essential for maintaining cellular functions and can be influenced by the presence of 2,4,5-Trifluoropyrimidine. The compound’s interactions with enzymes such as dihydroorotate dehydrogenase play a significant role in its metabolic effects .
Transport and Distribution
The transport and distribution of 2,4,5-Trifluoropyrimidine within cells and tissues are mediated by various transporters and binding proteins . The compound’s ability to interact with these transporters influences its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms of 2,4,5-Trifluoropyrimidine is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
2,4,5-Trifluoropyrimidine exhibits specific subcellular localization patterns that influence its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s effects on cellular processes and for developing targeted therapeutic strategies.
属性
IUPAC Name |
2,4,5-trifluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBDHGMSPQBSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510139 | |
| Record name | 2,4,5-Trifluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17573-79-4 | |
| Record name | 2,4,5-Trifluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trifluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















